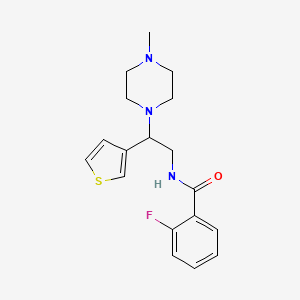

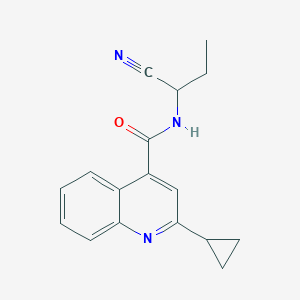

![molecular formula C16H19N3O4 B2391258 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid CAS No. 37833-20-8](/img/structure/B2391258.png)

5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid” is a complex organic molecule. It has a molecular formula of C13H17N3O4S and a molecular weight of 311.36 g/mol . The compound is characterized by the presence of a pyrazolone ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a derivative of naphthaquinone, 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione (DPDHN) was synthesized from lawsone by an ultrasound accelerated technique . Another compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, UV-vis, NMR, and mass spectral studies . The compound is characterized by the presence of a pyrazolone ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 311.36 g/mol, a computed XLogP3 of -2.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . The topological polar surface area is 98.3 Ų, and the compound has a complexity of 532 .

Scientific Research Applications

- Docking studies have shown favorable binding interactions between this compound and specific amino acids, indicating its potential as a drug lead .

- Quantum parameter calculations (using B3LYP) provide theoretical insights into its electronic properties .

Drug Design and Discovery

Supramolecular Chemistry

Biological Activity

Thermal Stability Studies

Mechanism of Action

Target of Action

The primary target of this compound is the Ampicillin-CTX-M-15 . This target is a protein that plays a crucial role in various biological processes.

Mode of Action

The compound interacts with its target through a binding interaction . The binding score, which indicates the strength of the interaction, is -5.26 kcal/mol . This suggests a strong interaction between the compound and its target, which could lead to significant changes in the target’s function.

properties

IUPAC Name |

5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-11-15(17-13(20)9-6-10-14(21)22)16(23)19(18(11)2)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHNYRFIDAUPAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

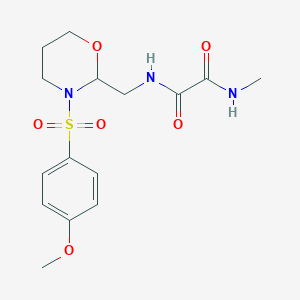

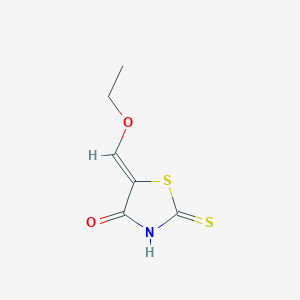

![2-(2-hydroxyethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)

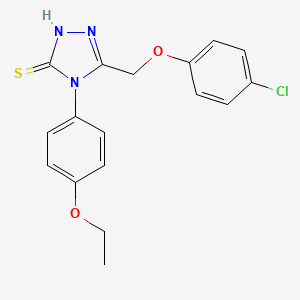

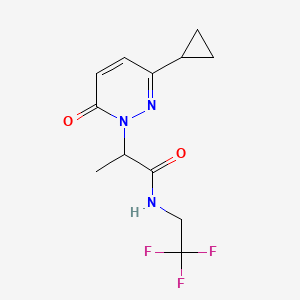

![Methyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2391185.png)

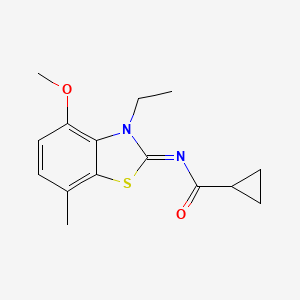

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)

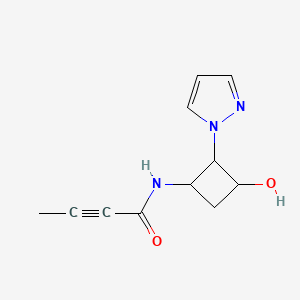

![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)

![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)